2-Chloro-5-isopropylpyridine

Description

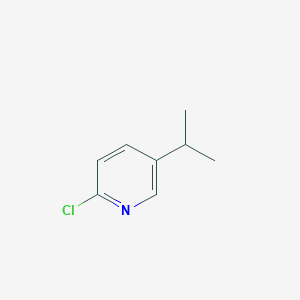

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-propan-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN/c1-6(2)7-3-4-8(9)10-5-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNJROFGCOSDKIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401297676 | |

| Record name | 2-Chloro-5-(1-methylethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401297676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68700-93-6 | |

| Record name | 2-Chloro-5-(1-methylethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68700-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-(1-methylethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401297676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-(propan-2-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-5-isopropylpyridine (CAS Number: 68700-93-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-5-isopropylpyridine, a heterocyclic building block with potential applications in pharmaceutical and agrochemical research and development. This document consolidates available data on its chemical and physical properties, safety information, and potential synthetic utility.

Chemical and Physical Properties

This compound is a substituted pyridine derivative. While some of its physical properties are not widely reported, available data and estimations based on similar structures are summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 68700-93-6 | [1][2] |

| Molecular Formula | C₈H₁₀ClN | [1][2] |

| Molecular Weight | 155.62 g/mol | [1][2] |

| Boiling Point | Not explicitly reported for this specific isomer. For the related compound 2-Chloro-5-methylpyridine, the boiling point is 97 °C at 30 mmHg. The boiling point of 2-Chloro-5-ethyl-pyridine is predicted to be 204.3±20.0 °C. The boiling point of 2-Chloropyridine is 166°C. | [3][4][5] |

| Density | Not explicitly reported for this specific isomer. The density of the related compound 2-Chloro-5-methylpyridine is 1.169 g/mL at 25 °C. The density of 2-Chloro-5-ethyl-pyridine is predicted to be 1.111±0.06 g/cm³. | [3][4] |

| PSA (Polar Surface Area) | 12.89 Ų | ChemScene |

| LogP (Octanol-Water Partition Coefficient) | 2.85840 | ChemSrc |

| Storage Temperature | 4°C | [2] |

Synthesis and Reactivity

General Synthetic Approach for 2-Chloro-5-substituted Pyridines

A common strategy for the synthesis of 2-chloro-5-substituted pyridines involves the chlorination of the corresponding 5-substituted-2-hydroxypyridine or the direct chlorination of a 3-substituted pyridine.

One patented method describes the preparation of 2-chloro-5-substituted pyridines from an ethylidene amide compound and a dialkyl methanamide in the presence of a chlorinating reagent.[6] The reaction mixture is continuously evaporated to remove the product and by-products. This is followed by an acidic workup to separate the by-product, and then basification and extraction to isolate the desired 2-chloro-5-substituted pyridine.[6]

Workflow for the General Synthesis of 2-Chloro-5-substituted Pyridines

Caption: General workflow for synthesizing 2-chloro-5-substituted pyridines.

Reactivity of 2-Chloropyridines

The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a key feature for its use as a chemical intermediate. The electron-withdrawing nature of the pyridine nitrogen activates the C2 position towards attack by nucleophiles.

Common nucleophiles that can displace the chloride include amines, thiols, and alkoxides. This reactivity allows for the introduction of a wide range of functional groups, making 2-chloropyridine derivatives valuable precursors in the synthesis of more complex molecules for drug discovery and agrochemical development.[7]

Applications in Research and Drug Development

While specific examples of this compound in drug development are not prominently documented, its structural motif as a substituted 2-chloropyridine suggests its potential as a key intermediate. Chlorinated pyridines are integral components in the synthesis of numerous active pharmaceutical ingredients (APIs).[7]

The isopropyl group at the 5-position can influence the pharmacokinetic properties of a final drug molecule, such as its lipophilicity and metabolic stability. The chlorine at the 2-position provides a reactive handle for further chemical modifications and the construction of more complex molecular architectures.

Logical Relationship in Drug Discovery

Caption: Role of this compound in a drug discovery workflow.

Safety Information

A complete Safety Data Sheet (SDS) for this compound is not widely available. However, a supplier provides the following GHS hazard information.

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Statement |

| Hazard Statements | H227 | Combustible liquid. |

| H301 | Toxic if swallowed. | |

| H310+H330 | Fatal in contact with skin or if inhaled. | |

| H315 | Causes skin irritation. | |

| H319 | Causes serious eye irritation. | |

| Precautionary Statements | P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |

| P260 | Do not breathe dust/fume/gas/mist/vapours/spray. | |

| P262 | Do not get in eyes, on skin, or on clothing. | |

| P264 | Wash skin thoroughly after handling. | |

| P270 | Do not eat, drink or smoke when using this product. | |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| P284 | Wear respiratory protection. | |

| P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER/doctor. | |

| P302+P352 | IF ON SKIN: Wash with plenty of water. | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P310 | Immediately call a POISON CENTER/doctor. | |

| P330 | Rinse mouth. | |

| P332+P313 | If skin irritation occurs: Get medical advice/attention. | |

| P337+P313 | If eye irritation persists: Get medical advice/attention. | |

| P361+P364 | Take off immediately all contaminated clothing and wash it before reuse. | |

| P370+P378 | In case of fire: Use appropriate media to extinguish. | |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | |

| P403+P235 | Store in a well-ventilated place. Keep cool. | |

| P405 | Store locked up. | |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Source: Ambeed[8]

Given the serious hazard statements, this compound should only be handled by trained professionals in a well-ventilated chemical fume hood, using appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

Experimental Protocols

As previously mentioned, a specific and detailed experimental protocol for the synthesis of this compound is not available in the searched literature. Researchers planning to synthesize this compound should refer to the general methods for the synthesis of 2-chloro-5-substituted pyridines and adapt them accordingly, with careful optimization of reaction conditions.[6] An example of a related synthesis is that of 2-chloro-5-methylpyridine, which can be prepared by the chlorination of 3-methylpyridine.[2]

Experimental Workflow for a Generic SNAr Reaction

Caption: A generalized workflow for a nucleophilic aromatic substitution reaction.

Conclusion

This compound is a chemical intermediate with potential for use in the synthesis of novel compounds in the pharmaceutical and agrochemical sectors. Its reactivity, centered around the nucleophilic displacement of the 2-chloro substituent, allows for the introduction of diverse functionalities. While detailed experimental data for this specific compound is sparse, this guide provides a summary of the available information to aid researchers in its handling, synthesis, and application. Due to its significant toxicity, extreme caution and appropriate safety measures are paramount when working with this compound.

References

- 1. chemscene.com [chemscene.com]

- 2. Synthesis method of 2-chloro-5-chloromethylpyridine (2018) | Huang Guorong | 2 Citations [scispace.com]

- 3. 2-Chloro-5-methylpyridine 97 18368-64-4 [sigmaaldrich.com]

- 4. Page loading... [guidechem.com]

- 5. 2 Chloro Isopropyl Pyridine Boiling Point: 166 C at Best Price in Mumbai | Dwarkesh Enterprises [tradeindia.com]

- 6. CN102532007A - Method for preparing 2-chloro-5-substituted pyridine - Google Patents [patents.google.com]

- 7. myuchem.com [myuchem.com]

- 8. 68700-93-6 | this compound | Chlorides | Ambeed.com [ambeed.com]

Navigating the Physicochemical Landscape of 2-Chloro-5-isopropylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2-Chloro-5-isopropylpyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. Given the limited availability of experimentally determined data for this specific molecule, this document outlines the standard, validated protocols for the determination of its key physical characteristics. This guide serves as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related pyridine derivatives.

Core Physical Properties

A summary of the available and computationally predicted physical properties of this compound is presented below. It is important to note that some of these values are sourced from chemical supplier databases or are predicted and should be confirmed through experimental validation.

| Property | Value | Source |

| CAS Number | 68700-9-6 | [1] |

| Molecular Formula | C₈H₁₀ClN | [1] |

| Molecular Weight | 155.62 g/mol | [1] |

| Boiling Point | 166 °C (at 760 mmHg) | [2] |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility | Not available | |

| Topological Polar Surface Area (TPSA) | 12.89 Ų | [1] |

| logP (Octanol-Water Partition Coefficient) | 2.8584 | [1] |

Experimental Protocols for Physical Property Determination

The following sections detail the standard experimental methodologies for determining the primary physical properties of a novel organic compound such as this compound.

Determination of Boiling Point

The boiling point is a critical physical constant for a liquid. The Siwoloboff method (micro-boiling point determination) is a common and efficient technique when only small quantities of the substance are available.

Apparatus:

-

Thiele tube or melting point apparatus with a heating bath (e.g., silicone oil)

-

Thermometer

-

Small test tube (e.g., 75 x 10 mm)

-

Capillary tube (sealed at one end)

-

Heating source (e.g., Bunsen burner or heating mantle)

Procedure:

-

A small amount of the liquid sample (approximately 0.5 mL) is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in a Thiele tube or a suitable heating bath.

-

The apparatus is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is carefully adjusted to maintain a steady stream of bubbles.

-

The heat source is then removed, and the bath is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Melting Point

For solid compounds, the melting point is a key indicator of purity. The capillary method using a melting point apparatus is the standard technique.

Apparatus:

-

Melting point apparatus

-

Capillary tubes (open at one end)

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

A small amount of the finely powdered, dry sample is packed into the open end of a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute to allow for accurate determination.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample has melted is recorded as the end of the melting range. For a pure compound, this range should be narrow (0.5-2 °C).

Determination of Density

The density of a liquid can be determined accurately using a pycnometer or, more simply, by measuring the mass of a known volume.

Apparatus:

-

Analytical balance

-

Graduated cylinder or volumetric flask

-

Thermometer

Procedure:

-

The mass of a clean, dry graduated cylinder is accurately measured using an analytical balance.

-

A known volume of the liquid sample (e.g., 10 mL) is carefully transferred into the graduated cylinder. The volume is read from the bottom of the meniscus.

-

The mass of the graduated cylinder containing the liquid is measured.

-

The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder from the mass of the cylinder with the liquid.

-

The density is calculated using the formula: Density = Mass / Volume.

-

The temperature at which the measurement is taken should be recorded, as density is temperature-dependent.

Determination of Solubility

The solubility of a compound in various solvents is a crucial parameter, particularly in drug development and process chemistry. A qualitative assessment is often the first step.

Apparatus:

-

Small test tubes

-

Vortex mixer

-

A range of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)

Procedure:

-

Approximately 10-20 mg of the solute is placed into a small test tube.

-

A small volume (e.g., 1 mL) of the chosen solvent is added to the test tube.

-

The mixture is agitated using a vortex mixer for a set period (e.g., 1-2 minutes).

-

The mixture is visually inspected for the presence of undissolved solid.

-

If the solid has dissolved, the compound is considered "soluble." If not, it is "insoluble" or "sparingly soluble" under these conditions.

-

This process is repeated with a range of solvents of varying polarities to establish a solubility profile. For quantitative analysis, techniques such as UV-Vis spectroscopy or HPLC can be employed after preparing saturated solutions.

Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the initial physicochemical characterization of a newly synthesized compound, a critical process in research and development.

References

An In-depth Technical Guide to 2-Chloro-5-isopropylpyridine: Structure and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and characterization of 2-Chloro-5-isopropylpyridine. Due to the limited availability of specific experimental data for this compound, this guide also includes detailed characterization data and protocols for the structurally similar compound, 2-chloro-5-methylpyridine, to serve as a valuable reference.

Chemical Structure and Properties of this compound

This compound is a substituted pyridine derivative. The chemical structure consists of a pyridine ring chlorinated at the 2-position and substituted with an isopropyl group at the 5-position.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-chloro-5-(propan-2-yl)pyridine | N/A |

| CAS Number | 68700-93-6 | [1] |

| Molecular Formula | C₈H₁₀ClN | [1] |

| Molecular Weight | 155.62 g/mol | [1] |

| Boiling Point | 166 °C | N/A |

Characterization Data (Representative Compound: 2-Chloro-5-methylpyridine)

Due to the absence of publicly available spectroscopic data for this compound, this section provides the characterization data for the closely related compound, 2-chloro-5-methylpyridine (CAS: 18368-64-4). This data offers valuable insights into the expected spectroscopic features.

¹H NMR Spectroscopy Data of 2-Chloro-5-methylpyridine

Table 2: ¹H NMR (Proton Nuclear Magnetic Resonance) Data of 2-Chloro-5-methylpyridine

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.18 | d | 2.5 | H-6 |

| 7.45 | dd | 8.5, 2.5 | H-4 |

| 7.13 | d | 8.5 | H-3 |

| 2.27 | s | - | -CH₃ |

¹³C NMR Spectroscopy Data of 2-Chloro-5-methylpyridine

Table 3: ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data of 2-Chloro-5-methylpyridine

| Chemical Shift (δ) ppm | Assignment |

| 149.8 | C-6 |

| 148.1 | C-2 |

| 138.4 | C-4 |

| 129.5 | C-5 |

| 122.9 | C-3 |

| 17.8 | -CH₃ |

IR Spectroscopy Data of 2-Chloro-5-methylpyridine

Table 4: IR (Infrared) Spectroscopy Data of 2-Chloro-5-methylpyridine

| Wavenumber (cm⁻¹) | Assignment |

| 3050-3000 | C-H stretch (aromatic) |

| 2975-2850 | C-H stretch (aliphatic) |

| 1580, 1470, 1430 | C=C and C=N stretching (pyridine ring) |

| 1110 | C-Cl stretch |

| 830 | C-H out-of-plane bend |

Mass Spectrometry Data of 2-Chloro-5-methylpyridine

Table 5: MS (Mass Spectrometry) Data of 2-Chloro-5-methylpyridine [1]

| m/z | Relative Intensity | Assignment |

| 127 | High | [M]⁺ (Molecular ion with ³⁵Cl) |

| 129 | Medium | [M+2]⁺ (Molecular ion with ³⁷Cl) |

| 92 | High | [M-Cl]⁺ |

Experimental Protocols

This section outlines generalized experimental protocols for the key characterization techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Set appropriate parameters, including spectral width, acquisition time, and relaxation delay.

-

Typically, 16-64 scans are sufficient.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A higher number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the liquid or solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal.

-

-

Background Spectrum: Record a background spectrum of the empty ATR setup to subtract atmospheric and instrument-related absorptions.

-

Sample Spectrum: Record the spectrum of the sample.

-

Data Processing: The software automatically subtracts the background from the sample spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to generate a molecular ion and fragment ions.

-

Mass Analysis: Separate the ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions and record their abundance.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern.

Workflow for Synthesis and Characterization

The following diagram illustrates a general workflow for the synthesis and characterization of a chemical compound like this compound.

References

Spectroscopic Profile of 2-Chloro-5-isopropylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 2-Chloro-5-isopropylpyridine. Due to the limited availability of published experimental data for this specific molecule, this document presents predicted spectroscopic values and general methodologies based on the analysis of structurally similar compounds. The information herein serves as a valuable resource for the characterization and identification of this compound in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from the known spectral properties of related pyridine derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~8.2 | Doublet (d) | 1H | H-6 (Pyridine ring) |

| ~7.5 | Doublet of doublets (dd) | 1H | H-4 (Pyridine ring) |

| ~7.3 | Doublet (d) | 1H | H-3 (Pyridine ring) |

| ~3.0 | Septet | 1H | -CH(CH₃)₂ |

| ~1.2 | Doublet (d) | 6H | -CH(CH ₃)₂ |

Solvent: CDCl₃. The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~150 | C-2 (Pyridine ring, C-Cl) |

| ~148 | C-6 (Pyridine ring) |

| ~138 | C-4 (Pyridine ring) |

| ~135 | C-5 (Pyridine ring, C-isopropyl) |

| ~122 | C-3 (Pyridine ring) |

| ~34 | -C H(CH₃)₂ |

| ~23 | -CH(C H₃)₂ |

Solvent: CDCl₃. The chemical shifts are referenced to the solvent peak.

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2960-2870 | Strong | Aliphatic C-H stretch (isopropyl) |

| ~1600-1550 | Medium-Strong | C=C and C=N stretching (pyridine ring) |

| ~1470-1450 | Medium | C-H bending (isopropyl) |

| ~1100-1000 | Strong | C-Cl stretch |

| ~850-800 | Strong | C-H out-of-plane bending (pyridine ring) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 155/157 | High | [M]⁺ (Molecular ion, ~3:1 ratio due to ³⁵Cl/³⁷Cl isotopes) |

| 140/142 | Medium | [M - CH₃]⁺ |

| 113 | Low | [M - C₃H₆]⁺ |

| 78 | Medium | [C₅H₄N]⁺ (Pyridyl cation) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound would be dissolved in deuterated chloroform (CDCl₃). ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat liquid or a solution of the compound in a suitable solvent (e.g., CCl₄) would be placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory could be used. The spectrum would be recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data would be acquired using a mass spectrometer, typically with electron ionization (EI) at 70 eV. The sample would be introduced into the ion source, and the resulting fragments would be separated by a mass analyzer (e.g., a quadrupole). The mass-to-charge ratio (m/z) of the ions would be detected to generate the mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

This guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. Researchers and professionals in drug development can utilize this information for the identification, characterization, and quality control of this compound in their work. It is important to note that experimental verification of these predicted data points is essential for definitive structural confirmation.

An In-depth Technical Guide to the Reactivity and Electronic Properties of 2-Chloro-5-isopropylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core reactivity and electronic properties of 2-chloro-5-isopropylpyridine, a key heterocyclic building block in modern organic synthesis. The document is tailored for researchers, scientists, and professionals in drug development who utilize substituted pyridines in the synthesis of complex molecular architectures. This guide covers the fundamental electronic structure, spectroscopic characteristics, and reactivity in key synthetic transformations, including nucleophilic aromatic substitution, Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination. Detailed experimental protocols for these reactions are provided, alongside a quantitative summary of relevant data and visual diagrams of reaction mechanisms and workflows to facilitate a deeper understanding of the molecule's chemical behavior.

Introduction

This compound is a substituted pyridine derivative of significant interest in the fields of medicinal chemistry and agrochemical research. The pyridine scaffold is a ubiquitous motif in a vast array of biologically active compounds, and the specific substitution pattern of this compound offers a versatile platform for further functionalization. The presence of a chloro group at the 2-position provides a reactive handle for various cross-coupling and substitution reactions, while the isopropyl group at the 5-position can influence the molecule's lipophilicity and steric profile, which are critical parameters in drug design. Understanding the interplay between the electronic properties and the reactivity of this molecule is paramount for its effective utilization in the synthesis of novel chemical entities.

Electronic Properties

The electronic nature of this compound is governed by the cumulative effects of the pyridine nitrogen, the chloro substituent, and the isopropyl group. The nitrogen atom in the pyridine ring is electron-withdrawing, which reduces the aromaticity and activates the ring towards nucleophilic attack, particularly at the ortho (2- and 6-) and para (4-) positions.[1] The chlorine atom at the 2-position further enhances the electrophilicity of the ring through its inductive electron-withdrawing effect. The isopropyl group at the 5-position is a weak electron-donating group through hyperconjugation and induction, which can subtly modulate the overall electron density of the ring.

Computational chemistry provides valuable insights into the electronic structure of molecules like this compound. Methods such as Density Functional Theory (DFT) are employed to calculate key electronic descriptors.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical reactivity; a smaller gap suggests higher reactivity.[2] For this compound, the LUMO is expected to be localized on the pyridine ring, making it susceptible to nucleophilic attack. The energy of the LUMO can be correlated with the molecule's ability to accept electrons.[2]

Molecular Electrostatic Potential (MEP)

The MEP map visually represents the charge distribution and is a useful tool for predicting sites of electrophilic and nucleophilic attack. In this compound, the region around the nitrogen atom is expected to be electron-rich (negative potential), while the areas near the hydrogen atoms and the carbon atom attached to the chlorine are likely to be electron-poor (positive potential).

Mulliken Charge Distribution and Natural Bond Orbital (NBO) Analysis

Mulliken population analysis provides a method for estimating the partial atomic charges in a molecule.[3] NBO analysis offers a more intuitive chemical picture of bonding, including donor-acceptor interactions that can explain intramolecular charge transfer and reactivity.[4] For this compound, the carbon atom bonded to the chlorine (C2) is expected to carry a significant positive charge, making it the primary site for nucleophilic attack.

The following table summarizes computed electronic properties for a related molecule, 2-chloro-5-nitropyridine, to provide an illustrative example of the data obtained through computational analysis.

Table 1: Illustrative Computed Electronic Properties of 2-Chloro-5-nitropyridine

| Parameter | Value | Method/Basis Set | Reference |

|---|---|---|---|

| HOMO Energy | - | DFT/B3LYP/6-311++G(d,p) | [5] |

| LUMO Energy | - | DFT/B3LYP/6-311++G(d,p) | [5] |

| HOMO-LUMO Gap | - | DFT/B3LYP/6-311++G(d,p) | [5] |

| Dipole Moment | - | DFT/B3LYP/6-311++G(d,p) |[5] |

Caption: Relationship between substituents and electronic properties.

Reactivity and Key Transformations

The electronic features of this compound dictate its reactivity in several important classes of organic reactions. The electron-deficient nature of the pyridine ring, enhanced by the 2-chloro substituent, makes it an excellent substrate for nucleophilic aromatic substitution and a suitable electrophile in palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution is a fundamental reaction for functionalizing chloropyridines. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][6] The aromaticity is restored upon the expulsion of the chloride ion. The nitrogen atom in the pyridine ring plays a crucial role in stabilizing the negative charge of the Meisenheimer intermediate, thereby facilitating the reaction.[1]

Caption: Mechanism of Nucleophilic Aromatic Substitution.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution

-

Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., DMF, DMSO, or NMP) is added the nucleophile (1.0-1.5 eq.) and a base (e.g., K₂CO₃, Cs₂CO₃, or NaH, 1.5-2.0 eq.) if the nucleophile is not itself a strong base.

-

Reaction Conditions: The reaction mixture is stirred at an elevated temperature (typically ranging from 80 to 150 °C) and monitored by TLC or LC-MS until the starting material is consumed.

-

Work-up: Upon completion, the reaction is cooled to room temperature and quenched with water. The aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired substituted pyridine.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide.[7][8] this compound can serve as the electrophilic partner in this palladium-catalyzed reaction, allowing for the introduction of a wide range of aryl, heteroaryl, vinyl, and alkyl groups at the 2-position. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields, especially with less reactive aryl chlorides.[9]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.

Table 2: Representative Yields for Suzuki-Miyaura Coupling of Aryl Chlorides

| Aryl Chloride | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | >95 | [10] |

| 4-Chlorotoluene | Phenylboronic acid | Pd₂ (dba)₃ / XPhos | K₃PO₄ | Dioxane | 98 | [11] |

| 2,6-Dichloropyridine | Heptyl pinacol boronic ester | Pd(OAc)₂ / Ad₂PⁿBu | LiOᵗBu | Toluene | 95 |[9] |

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

-

Reagent Preparation: A reaction vessel is charged with this compound (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., SPhos, XPhos, 2-10 mol%), and a base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 eq.).

-

Reaction Setup: The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent (e.g., toluene, dioxane, DMF, often with a small amount of water) is then added.

-

Reaction Conditions: The mixture is heated to the desired temperature (typically 80-120 °C) with vigorous stirring. The reaction progress is monitored by TLC or LC-MS.

-

Work-up: After completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine.

-

Purification: The organic layer is dried, filtered, and concentrated. The residue is purified by flash chromatography to yield the coupled product.[12]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, reacting an aryl halide with an amine.[13][14] This reaction is of paramount importance in the pharmaceutical industry for the synthesis of arylamines. This compound can be efficiently coupled with a wide variety of primary and secondary amines using this methodology. The success of the reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand that facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle.[15][16]

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Table 3: Representative Yields for Buchwald-Hartwig Amination of Aryl Chlorides

| Aryl Chloride | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Chlorotoluene | Morpholine | Pd(dba)₂ / XPhos | NaOᵗBu | Toluene | 94 | [17] |

| Chlorobenzene | Aniline | Pd(OAc)₂ / BINAP | NaOᵗBu | Toluene | 98 | [15] |

| 2-Chlorotoluene | Morpholine | (NHC)Pd(allyl)Cl | NaOᵗBu | Dioxane | 94 |[18] |

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

Catalyst Pre-formation (optional but recommended): In a glovebox or under an inert atmosphere, a reaction flask is charged with the palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂), the phosphine ligand, and the base (e.g., NaOᵗBu, LiHMDS). Anhydrous, degassed solvent (e.g., toluene or dioxane) is added, and the mixture is stirred for a few minutes.

-

Addition of Reactants: To the catalyst mixture, this compound (1.0 eq.) and the amine (1.0-1.2 eq.) are added.

-

Reaction Conditions: The flask is sealed and heated in an oil bath to the required temperature (typically 80-110 °C) for the specified time, with monitoring by TLC or LC-MS.

-

Work-up: The reaction mixture is cooled to room temperature, quenched with water, and extracted with an organic solvent.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography.[7]

Spectroscopic Data

Table 4: Illustrative Spectroscopic Data for 2-Chloro-5-nitropyridine

| Technique | Data | Reference |

|---|---|---|

| ¹H NMR | Chemical shifts (δ) and coupling constants (J) for the aromatic protons. | [19] |

| ¹³C NMR | Chemical shifts (δ) for each carbon atom in the molecule. | [19] |

| IR Spectroscopy | Characteristic absorption bands (cm⁻¹) for C-Cl, C=N, C=C, and NO₂ functional groups. | [15][19] |

| UV-Vis Spectroscopy | Wavelengths of maximum absorbance (λ_max) corresponding to electronic transitions. | [19] |

| Mass Spectrometry | Molecular ion peak (M⁺) and fragmentation pattern. |[19] |

Note: This data is for 2-chloro-5-nitropyridine and serves as a guide to the expected spectral features of this compound. The isopropyl group will introduce characteristic signals in the ¹H and ¹³C NMR spectra (e.g., a doublet and a septet in the ¹H NMR).[20]

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its electronic properties, characterized by an electron-deficient pyridine ring activated by a 2-chloro substituent, make it highly susceptible to nucleophilic aromatic substitution and an excellent electrophile in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. The methodologies and data presented in this guide offer a framework for the effective application of this compound in the synthesis of complex molecules for pharmaceutical and agrochemical applications. A thorough understanding of its reactivity and electronic characteristics will continue to drive innovation in the development of novel, biologically active compounds.

References

- 1. Natural Bond Orbital Analysis - Tutorial Example [nbo6.chem.wisc.edu]

- 2. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. NBO [cup.uni-muenchen.de]

- 5. researchgate.net [researchgate.net]

- 6. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. zenodo.org [zenodo.org]

- 15. 2-Chloro-5-nitropyridine [webbook.nist.gov]

- 16. researchgate.net [researchgate.net]

- 17. periodicals.karazin.ua [periodicals.karazin.ua]

- 18. rsc.org [rsc.org]

- 19. 2-Chloro-5-nitropyridine | C5H3ClN2O2 | CID 78308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. C3H7Cl CH3CHClCH3 2-chloropropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

Solubility of 2-Chloro-5-isopropylpyridine in Organic Solvents: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the solubility of 2-Chloro-5-isopropylpyridine, a key intermediate in pharmaceutical and agrochemical synthesis. Given the limited publicly available quantitative solubility data for this specific compound, this document focuses on established methodologies for solubility determination, qualitative solubility predictions, and presents data for structurally analogous compounds to guide researchers, scientists, and drug development professionals in their work.

Introduction to this compound and its Solubility

This compound is a substituted pyridine derivative. Its molecular structure, featuring a polar pyridine ring and non-polar isopropyl and chloro groups, suggests a nuanced solubility profile. The overall solubility in a given organic solvent will be dictated by the interplay of these structural features and the properties of the solvent, such as polarity, hydrogen bonding capability, and dielectric constant. Understanding its solubility is critical for optimizing reaction conditions, purification processes like crystallization, and formulation development.

Predicted Solubility Profile

Based on the principle of "like dissolves like," the following qualitative predictions can be made for the solubility of this compound:

-

High Solubility: Expected in moderately polar to non-polar organic solvents. The presence of the isopropyl group and the chlorine atom contributes to its lipophilicity. Solvents like toluene, diethyl ether, dichloromethane, and ethyl acetate are likely to be effective at dissolving this compound.

-

Moderate Solubility: Possible in polar aprotic solvents such as acetone and acetonitrile.

-

Low Solubility: Expected in highly polar protic solvents like water and, to a lesser extent, in short-chain alcohols like methanol and ethanol, where the non-polar character of the isopropyl group may hinder dissolution.

Quantitative Solubility Data (Reference Compounds)

In the absence of specific quantitative data for this compound, the following tables provide solubility data for structurally related compounds. This information can serve as a valuable reference point for solvent selection and experimental design.

Table 1: Solubility of 2-Chloro-5-nitropyridine in Various Solvents

| Organic Solvent | Temperature (°C) | Solubility |

| Water | Not Specified | Insoluble[1] |

| Hot Methanol | Not Specified | Soluble[1] |

| Toluene | Not Specified | Soluble[2] |

| Dimethylformamide (DMF) | Not Specified | Soluble[2] |

Note: This data is qualitative. Researchers are strongly encouraged to determine quantitative solubility experimentally for their specific applications.

Table 2: Solubility of 2,5-Dichloropyridine (as a structural analog)

| Organic Solvent | Eluent System for Chromatography | Implied Solubility |

| Petroleum Ether / Ethyl Acetate | Silica Gel Column Chromatography | Soluble[3] |

Note: This information is inferred from chromatographic purification methods and suggests solubility in these non-polar to moderately polar solvent systems.[3]

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data for this compound, the following experimental protocol, based on the widely accepted equilibrium (shake-flask) method, is recommended.[4][5][6]

4.1. Materials and Equipment

-

This compound (solid form)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

4.2. Experimental Workflow Diagram

Caption: Workflow for Equilibrium Solubility Determination.

4.3. Detailed Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation is achieved.[7]

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature.

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[6][7] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solid is no longer changing.[5]

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.[4]

-

-

Quantification:

-

Prepare a series of calibration standards of this compound of known concentrations in the same solvent.

-

Analyze the calibration standards and the filtered sample solution using a validated HPLC or GC method.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standards.

-

Determine the concentration of this compound in the sample from the calibration curve.[4]

-

-

Calculation of Solubility:

-

The determined concentration of the saturated solution represents the solubility of this compound in the specific solvent at the given temperature.

-

The results are typically expressed in units such as g/100 mL, mg/mL, or as a mole fraction.

-

Conclusion

References

- 1. 2-Chloro-5-nitropyridine | 4548-45-2 [chemicalbook.com]

- 2. jubilantingrevia.com [jubilantingrevia.com]

- 3. benchchem.com [benchchem.com]

- 4. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 5. researchgate.net [researchgate.net]

- 6. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 7. researchgate.net [researchgate.net]

Synthesis of Novel Derivatives from 2-Chloro-5-isopropylpyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of novel derivatives from the versatile starting material, 2-Chloro-5-isopropylpyridine. This document details key synthetic transformations including Buchwald-Hartwig amination, Suzuki-Miyaura coupling, Sonogashira coupling, and cyanation. For each reaction type, detailed experimental protocols and tabulated quantitative data are provided to facilitate replication and further development. Furthermore, this guide explores the significant biological activities associated with these novel pyridine derivatives, with a focus on their antiproliferative, antimicrobial, and insecticidal properties. The underlying signaling pathways and mechanisms of action are illustrated to provide a deeper understanding of their therapeutic and practical potential.

Synthetic Transformations of this compound

This compound serves as a valuable scaffold for the introduction of diverse functional groups at the 2-position of the pyridine ring. The electron-withdrawing nature of the nitrogen atom in the pyridine ring, combined with the chloro leaving group, facilitates a range of cross-coupling and substitution reactions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of a wide array of N-aryl and N-heteroaryl amines from aryl halides.[1][2] This method is highly valued in medicinal chemistry for its broad substrate scope and functional group tolerance.[3]

Experimental Protocol: Synthesis of N-Aryl/N-Alkyl-5-isopropylpyridin-2-amines

A general procedure for the Buchwald-Hartwig amination of an aryl chloride, which can be adapted for this compound, is as follows:

To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu, 1.4-2.0 equivalents). Add this compound (1.0 equivalent) and the desired primary or secondary amine (1.1-1.5 equivalents). Add an anhydrous solvent, such as toluene or dioxane. The reaction mixture is then heated (typically between 80-110 °C) and monitored by TLC or LC-MS until the starting material is consumed.[4] Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired 2-amino-5-isopropylpyridine derivative.[4]

| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Amine | Yield (%) | Reference |

| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 6 | Morpholine | 94 | |

| Pd(OAc)₂ | RuPhos | K₃PO₄ | n-Butanol | 100 | 12-24 | Various primary and secondary amines | 60-95 | General protocol |

| [Pd(NHC)] complex | NHC | NaOtBu | Toluene | RT-110 | 4-24 | Various primary and secondary amines | Good to excellent | [5] |

Table 1: Representative Quantitative Data for Buchwald-Hartwig Amination of Aryl Chlorides.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction that forms C-C bonds between an organohalide and an organoboron compound, such as a boronic acid or boronic ester.[6][7] This reaction is exceptionally useful for synthesizing biaryl and vinyl-substituted pyridine derivatives.

Experimental Protocol: Synthesis of 2-Aryl-5-isopropylpyridines

The following is a general protocol for the Suzuki-Miyaura coupling of a chloropyridine with a boronic acid, which can be applied to this compound:

In an oven-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(OAc)₂ or Pd(dppf)Cl₂, 2-5 mol%), a suitable ligand (e.g., SPhos or RuPhos, 4-10 mol%), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0 equivalents).[7] Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.[7][8] The reaction mixture is heated (usually between 80-110 °C) with vigorous stirring for several hours until completion, as monitored by TLC or GC-MS. After cooling to room temperature, the mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by flash column chromatography to afford the 2-aryl-5-isopropylpyridine derivative.[7]

| Palladium Source | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Boronic Acid | Yield (%) | Reference |

| Pd(OAc)₂ | SPhos | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 18 | Pyridine-3-boronic acid | Good | [7] |

| Pd(dppf)Cl₂ | - | Na₃PO₄ | 1,4-Dioxane | 65-100 | 12-24 | Various hetero(aryl) boronic acids | 5-89 | [9] |

| Pd(OAc)₂ | RuPhos | K₃PO₄ | n-Butanol | 100 | 12-24 | Various arylboronic acids | Good to excellent | [10] |

Table 2: Representative Quantitative Data for Suzuki-Miyaura Coupling of Chloropyridines.

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon triple bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[3] This reaction is invaluable for the synthesis of acetylenic pyridine derivatives.

Experimental Protocol: Synthesis of 2-(Alkynyl)-5-isopropylpyridines

A detailed procedure for the Sonogashira coupling of the closely related 2-chloro-5-iodopyridine provides a strong basis for the synthesis with this compound:

In a screw-cap vial, 2-chloro-5-iodopyridine (0.5 mmol), the terminal alkyne (e.g., phenylacetylene, 1.0-2.5 equivalents), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.5 mol%), and a solvent (e.g., an ionic liquid like [TBP][4EtOV] or a traditional solvent like THF with an amine base) are combined.[2][11] The mixture is stirred at a specified temperature (e.g., 55 °C) for a set time (e.g., 3 hours).[11] After cooling, the reaction mixture is partitioned between water and an organic solvent like pentane. The combined organic phases are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure to yield the crude product, which can be further purified by chromatography.[11]

| Substrate | Alkyne | Catalyst System | Solvent/Base | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |

| 2-chloro-5-iodopyridine | Phenylacetylene (1 equiv) | PdCl₂(PPh₃)₂ | [TBP][4EtOV] | 55 | 3 | 2-chloro-5-(2-phenylethynyl)pyridine | 72 | [2][11] |

| 2-chloro-5-iodopyridine | Phenylacetylene (2.5 equiv) | PdCl₂(PPh₃)₂ | [TBP][4EtOV] | 55 | 3 | 2,5-bis(2-phenylethynyl)pyridine | 69 | [2][11] |

Table 3: Quantitative Data for the Sonogashira Coupling of 2-chloro-5-iodopyridine.

Cyanation

The introduction of a cyano group onto the pyridine ring opens up a wide range of further synthetic transformations. Palladium-catalyzed cyanation is a common method for this conversion.

Experimental Protocol: Synthesis of 2-Cyano-5-isopropylpyridine

A general method for the cyanation of chloropyridines involves the use of a cyanide source, such as potassium ferrocyanide (K₄[Fe(CN)₆]), and a palladium catalyst in an organic solvent.

In an inert atmosphere, this compound (1.0 equivalent), potassium ferrocyanide (0.2 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, 0.5 mol%), and a base (e.g., K₂CO₃, 0.2 equivalents) are combined in an organic solvent such as DMF or toluene. The reaction mixture is heated (typically between 100-140 °C) for several hours. After completion, the mixture is cooled, filtered, and the solvent is removed under reduced pressure. The residue is then purified, often by distillation or chromatography, to yield the 2-cyano-5-isopropylpyridine.

| Substrate | Cyanide Source | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 2-Chloropyridine | K₄[Fe(CN)₆] | Pd(OAc)₂ | DMF | 140 | 2-20 | Moderate to Good |

| 2-Chloropyridine | Zn(CN)₂ | Pd(dppf)Cl₂ | DMF | 80-120 | 12-24 | Good to Excellent |

Table 4: Representative Conditions for the Cyanation of Chloropyridines.

Biological Activities of 2-Substituted-5-isopropylpyridine Derivatives

Derivatives of 2-substituted-5-isopropylpyridine have shown promise in a variety of biological applications, including as antiproliferative, antimicrobial, and insecticidal agents.

Antiproliferative Activity: CDK Inhibition

Certain pyridine and pyrimidine derivatives containing the isopropyl group have been identified as potent inhibitors of Cyclin-Dependent Kinases (CDKs), particularly CDK2 and CDK5.[12] These kinases are crucial regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis, making them attractive targets for cancer therapy.[13]

Signaling Pathway: CDK2/CDK5 Inhibition Leading to Apoptosis

Inhibition of CDK2 and CDK5 by these novel derivatives can disrupt the normal progression of the cell cycle, particularly at the G1/S transition. This can lead to the activation of downstream apoptotic pathways. For instance, CDK2 is known to phosphorylate and inactivate the tumor suppressor protein p53. Inhibition of CDK2 can lead to the stabilization and activation of p53. Activated p53 can then upregulate the expression of pro-apoptotic proteins like Bax, which translocates to the mitochondria, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, culminating in apoptosis.[13] Similarly, while CDK5's primary role is in neuronal development, its deregulation is also implicated in apoptosis.[14][15]

Antimicrobial Activity: DNA Gyrase Inhibition

Pyridine derivatives have been investigated for their antibacterial properties, with a key mechanism of action being the inhibition of bacterial DNA gyrase and topoisomerase IV.[12][16] These enzymes are essential for bacterial DNA replication, transcription, and repair, making them excellent targets for antimicrobial agents.[4]

Mechanism of Action: Inhibition of DNA Gyrase

The synthesized pyridine derivatives can act as inhibitors of the ATPase activity of the GyrB subunit of DNA gyrase. By binding to the ATP-binding pocket of GyrB, these compounds prevent the conformational changes necessary for the enzyme's supercoiling activity. This leads to the accumulation of DNA strand breaks and ultimately bacterial cell death.

Insecticidal Activity: Nicotinic Acetylcholine Receptor (nAChR) Modulation

Many commercially successful insecticides, including neonicotinoids, are derivatives of pyridine. These compounds act as modulators of insect nicotinic acetylcholine receptors (nAChRs).[17][18] These receptors are ligand-gated ion channels crucial for synaptic transmission in the insect central nervous system.[19]

Mechanism of Action: nAChR Agonism

Pyridine-based insecticides act as agonists of nAChRs. They bind to the receptor, mimicking the action of the natural neurotransmitter acetylcholine. However, unlike acetylcholine, these synthetic compounds are not readily broken down by acetylcholinesterase. This leads to persistent stimulation of the nAChRs, causing uncontrolled nerve firing, paralysis, and ultimately the death of the insect.[5]

Conclusion

This compound is a highly versatile and valuable starting material for the synthesis of a diverse range of novel pyridine derivatives. The application of modern synthetic methodologies, such as the Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling, allows for the efficient construction of complex molecules with significant potential in drug discovery and agrochemical development. The demonstrated antiproliferative, antimicrobial, and insecticidal activities of these derivatives, coupled with a growing understanding of their mechanisms of action, underscore the importance of continued research in this area. This guide provides a solid foundation for researchers to explore and expand upon the chemical and biological landscape of 2-substituted-5-isopropylpyridine derivatives.

References

- 1. Biological functions of CDK5 and potential CDK5 targeted clinical treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions | PLOS Genetics [journals.plos.org]

- 6. Yoneda Labs [yonedalabs.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit composit… [ouci.dntb.gov.ua]

- 11. d-nb.info [d-nb.info]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. commerce.bio-rad.com [commerce.bio-rad.com]

- 15. CDK5: Key Regulator of Apoptosis and Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Modes of Action, Resistance and Toxicity of Insecticides Targeting Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH - PMC [pmc.ncbi.nlm.nih.gov]

Initial Biological Screening of 2-Chloro-5-isopropylpyridine Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[1][2] The electronic properties and structural features of the pyridine ring make it a versatile pharmacophore, capable of engaging with a wide range of biological targets.[1][2] Modifications to the pyridine core, such as halogenation and alkyl substitution, can significantly influence the compound's physicochemical properties and biological activity. This technical guide focuses on the initial biological screening of a specific class of these compounds: 2-Chloro-5-isopropylpyridine analogs.

The introduction of a chloro group at the 2-position and an isopropyl group at the 5-position of the pyridine ring creates a unique electronic and steric profile that can be exploited for therapeutic purposes. While direct biological screening data for this compound analogs is limited in publicly available literature, this guide will draw upon data from closely related 2-chloro-5-substituted pyridine derivatives to provide a comprehensive framework for their initial biological evaluation. The primary areas of focus for screening these analogs include their potential as antimicrobial and anticancer agents.

General Synthesis Pathway

The synthesis of this compound analogs can be conceptualized as a multi-step process, often starting from a commercially available pyridine derivative. A generalized synthetic approach is outlined below. It is important to note that specific reaction conditions and reagents would need to be optimized for each analog.

Antimicrobial Screening

Pyridine derivatives have been extensively investigated for their antimicrobial properties.[3] The initial screening of this compound analogs should therefore include a panel of clinically relevant bacterial and fungal strains.

Data Presentation: Antimicrobial Activity of Related Pyridine Derivatives

| Compound Class | Test Organism | MIC (µg/mL) | Reference |

| Mannich bases of 2-ethoxybenzylidene isonicotinohydrazide | B. subtilis, S. aureus, P. aeruginosa, E. coli | 6.25 - 12.5 | [3] |

| C. albicans, C. glabrata | 12.5 | [3] | |

| N-alkylated pyridine-based organic salts | S. aureus | 56 ± 0.5% inhibition at 100 µg/mL | [3] |

| E. coli | 55 ± 0.5% inhibition at 100 µg/mL | [3] | |

| Nicotinoyl thioureas | S. aureus, E. faecalis, E. coli, A. baumannii, P. aeruginosa | 31.25 - 62.5 | [3] |

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

-

Test compounds (this compound analogs)

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

96-well microtiter plates

-

Bacterial or fungal inoculums standardized to 0.5 McFarland

-

Positive control (standard antibiotic, e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

-

Negative control (broth only)

-

Incubator

Procedure:

-

Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the test compounds in the appropriate broth directly in the 96-well plates.

-

Prepare a standardized inoculum of the test microorganism and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Add the diluted inoculum to each well containing the test compound dilutions.

-

Include positive and negative controls on each plate.

-

Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anticancer Screening (Cytotoxicity)

The antiproliferative activity of pyridine derivatives against various cancer cell lines is well-documented.[1][4] The initial anticancer screening of this compound analogs should involve evaluating their cytotoxicity against a panel of human cancer cell lines.

Data Presentation: Cytotoxicity of Related Pyridine Derivatives

The following table presents the half-maximal inhibitory concentration (IC50) values for some 2-chloropyridine derivatives against different cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 2-chloro-pyridine derivatives with flavone moieties | SGC-7901 (gastric cancer) | 18.45 ± 2.79 µg/mL | [5] |

| 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles | HepG2 (liver cancer) | 1 - 5 | [6] |

| DU145 (prostate cancer) | 1 - 5 | [6] | |

| MBA-MB-231 (breast cancer) | 1 - 5 | [6] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HepG2, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Test compounds (this compound analogs)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

-

Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Potential Signaling Pathways in Cancer

Cytotoxic compounds can exert their effects through various signaling pathways. The initial screening can be followed by more detailed mechanistic studies. Based on the activities of other pyridine derivatives, potential pathways to investigate include the induction of apoptosis.

Enzyme Inhibition Screening

Pyridine-containing compounds are known to inhibit various enzymes, making this an important area for screening.[7][8] Depending on the therapeutic goal, a panel of relevant enzymes can be selected. For example, kinases and cholinesterases are common targets for pyridine derivatives.

Data Presentation: Enzyme Inhibition by Pyridine Derivatives

The following table provides examples of enzyme inhibition by pyridine-based compounds.

| Compound Class | Enzyme Target | IC50 (nM) | Reference |

| Pyridine-2,6-dicarboxamides | Carbonic Anhydrase I (hCA I) | 12.8 - 37.6 | [8] |

| Carbonic Anhydrase II (hCA II) | 17.8 - 46.7 | [8] | |

| Acetylcholinesterase (AChE) | 98.4 - 197.5 | [8] | |

| Butyrylcholinesterase (BuChE) | 82.2 - 172.7 | [8] | |

| 2-acylamino-4,6-diphenylpyridines | GPR54 | 3.7 | [9] |

Experimental Protocol: General Enzyme Inhibition Assay

This is a generalized protocol that can be adapted for various enzyme assays, often using a colorimetric or fluorometric readout.

Materials:

-

Purified enzyme

-

Substrate for the enzyme

-

Assay buffer

-

Test compounds (this compound analogs)

-

96-well plates

-

Microplate reader

Procedure:

-

Add the assay buffer, test compound at various concentrations, and the enzyme to the wells of a 96-well plate.

-

Incubate for a short period to allow the compound to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the reaction progress by measuring the absorbance or fluorescence at regular intervals.

-

Calculate the initial reaction rates for each compound concentration.

-

Determine the percentage of inhibition relative to a control without the inhibitor and calculate the IC50 value.

Conclusion

This technical guide provides a foundational framework for the initial biological screening of this compound analogs. By leveraging established protocols for antimicrobial, anticancer, and enzyme inhibition assays, researchers can efficiently evaluate the therapeutic potential of this novel class of compounds. The provided data on related pyridine derivatives serves as a valuable benchmark for these screening efforts. Further investigation into the structure-activity relationships and mechanisms of action of active compounds will be crucial for their development as potential therapeutic agents.

References

- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and molecular docking studies of novel 2-chloro-pyridine derivatives containing flavone moieties as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Enzyme Inhibitory Activity of Novel Pyridine-2,6-dicarboxamides Bearing Primary Sulfonamide Groups (2019) | N. Stellenboom | 7 Citations [scispace.com]

- 9. Synthesis and structure-activity relationships of 2-acylamino-4,6-diphenylpyridine derivatives as novel antagonists of GPR54 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of 2-Chloro-5-isopropylpyridine in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs. Among the vast array of substituted pyridines, 2-chloro-5-isopropylpyridine has emerged as a particularly valuable building block in the discovery of novel therapeutics. Its unique electronic and steric properties offer medicinal chemists a versatile handle to fine-tune the pharmacological profiles of drug candidates, leading to enhanced potency, selectivity, and pharmacokinetic properties. This technical guide delves into the synthesis, applications, and biological significance of the this compound moiety in drug discovery.

The Synthetic Versatility of the this compound Scaffold

The this compound core serves as a versatile platform for the synthesis of a diverse range of derivatives through various modern synthetic methodologies. The chlorine atom at the 2-position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents.

Key Synthetic Transformations:

-

Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the 2-position of the pyridine ring and various aryl or vinyl boronic acids or esters. This is a powerful method for constructing biaryl structures often found in kinase inhibitors.

-

Negishi Coupling: The Negishi reaction provides a robust method for coupling with organozinc reagents. Notably, the use of isopropylzinc bromide presents a direct and efficient route to introduce the isopropyl group at the 5-position of a 2-chloropyridine precursor, or to couple the this compound with other fragments.

-

Buchwald-Hartwig Amination: This reaction is instrumental in forming carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the 2-position. This is a key step in the synthesis of many kinase inhibitors that feature an amino-pyridine core.

-

Sonogashira Coupling: For the introduction of alkynyl moieties, the Sonogashira coupling is the method of choice, enabling the creation of rigid linkers or the exploration of novel chemical space.

These synthetic strategies provide a comprehensive toolkit for medicinal chemists to elaborate on the this compound scaffold, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

The this compound Moiety in Kinase Inhibition